![molecular formula C18H20N2O3 B2573745 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 477334-27-3](/img/structure/B2573745.png)
3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone
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Description
3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone is a chemical compound that has gained attention in scientific research due to its potential use in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as INHIBITOR 1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Selective β2-Receptor Blocking Properties
Compounds structurally related to 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone, such as 1-(2,4-Dimethylanilino)-3-isopropylamino-2-propanol (RB2), have been synthesized and evaluated for their selective β2-receptor blocking properties. These compounds are of interest in pharmacological research for their potential applications in treating conditions such as asthma and hypertension by selectively targeting β2-adrenergic receptors without affecting other receptor subtypes. This specificity can lead to fewer side effects and improved therapeutic profiles (Sinha, Rastogi, & Parmar, 1972).
Chiral Synthesis and Enzymatic Reduction
The enzymatic reduction of chiral intermediates, such as 3-chloro-1-phenyl-1-propanone, using microbial reductases, highlights the importance of such compounds in the synthesis of antidepressant drugs. This area of research focuses on producing enantiomerically pure substances, which are crucial for the pharmaceutical industry. The high enantioselectivity achieved in these reactions underscores the potential of biocatalysis in creating chirally pure drug intermediates, offering an environmentally friendly and efficient alternative to traditional chemical synthesis methods (Choi et al., 2010).
properties
IUPAC Name |
1-(3-nitrophenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)14-6-8-16(9-7-14)19-11-10-18(21)15-4-3-5-17(12-15)20(22)23/h3-9,12-13,19H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNMSHFHISTYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone | |
CAS RN |
477334-27-3 |
Source
|
Record name | 3-(4-ISOPROPYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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